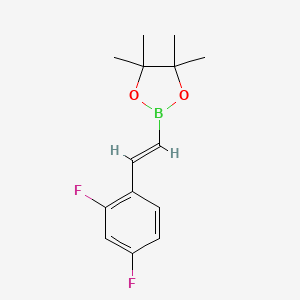

(E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

(E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a styryl group substituted with two fluorine atoms at the 2 and 4 positions, and a dioxaborolane moiety, which is a common boron-containing functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-difluorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually include heating the mixture to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired purity level.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styryl derivatives.

Oxidation: The boron moiety can be oxidized to form boronic acids or esters.

Substitution: The fluorine atoms on the styryl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: DMF, THF, toluene.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Boronic Acids/Esters: From oxidation reactions.

Substituted Styrenes: From nucleophilic substitution reactions.

Applications De Recherche Scientifique

Organic Synthesis

Reagents in Cross-Coupling Reactions

One of the primary applications of (E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. The compound acts as a boron source in Suzuki-Miyaura coupling reactions, facilitating the coupling of aryl halides with organoboron compounds to yield biaryl compounds.

Case Study: Synthesis of Biaryl Compounds

In a recent study, researchers utilized this compound to synthesize a series of biaryl derivatives. The reaction conditions were optimized to achieve high yields and selectivity. The resulting biaryl compounds demonstrated potential as intermediates in pharmaceuticals and agrochemicals.

Materials Science

Fluorescent Materials

The compound has also been explored for its potential in materials science as a building block for fluorescent materials. Its unique electronic properties make it suitable for incorporation into polymers and small molecules that exhibit luminescence.

Case Study: Development of Fluorescent Polymers

A study investigated the incorporation of this compound into polymer matrices to develop new fluorescent materials. The resulting polymers exhibited enhanced thermal stability and fluorescence efficiency compared to traditional fluorescent materials. These findings suggest potential applications in organic light-emitting diodes (OLEDs) and sensors.

Medicinal Chemistry

Potential Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Its ability to modulate biological pathways makes it a candidate for further investigation in cancer therapeutics.

Case Study: In Vitro Anticancer Studies

In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. Researchers are currently exploring the mechanisms behind this activity and optimizing the compound's structure for enhanced efficacy.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | Effective in synthesizing biaryl compounds |

| Materials Science | Fluorescent materials | Enhanced thermal stability and fluorescence efficiency |

| Medicinal Chemistry | Potential anticancer activity | Cytotoxicity against cancer cell lines |

Mécanisme D'action

The mechanism by which (E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its participation in cross-coupling reactions. The boron atom in the dioxaborolane group forms a complex with the palladium catalyst, facilitating the transfer of the styryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final coupled product.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-2-(2,4-Difluorostyryl)boronic Acid: Similar in structure but lacks the dioxaborolane moiety.

(E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborinane: Similar but with a different boron-containing ring structure.

(E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Derivatives: Various derivatives with different substituents on the styryl group.

Uniqueness

The uniqueness of this compound lies in its stability and reactivity. The presence of the dioxaborolane moiety provides enhanced stability compared to boronic acids, making it more suitable for various synthetic applications. Additionally, the fluorine atoms on the styryl group can influence the electronic properties of the compound, making it useful in the synthesis of materials with specific electronic characteristics.

This compound’s versatility and stability make it a valuable tool in both academic research and industrial applications.

Activité Biologique

(E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organoboron compound that has garnered attention for its unique properties and applications in organic synthesis. This compound is particularly noted for its role in Suzuki-Miyaura cross-coupling reactions, which are essential in forming biaryl compounds and other complex organic molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C14H17BF2O2

- Molecular Weight : 266.09 g/mol

- CAS Number : 736987-78-3

- InChI Key : BMZXZTQQERUFEM-BQYQJAHWSA-N

The biological activity of this compound primarily arises from its ability to participate in cross-coupling reactions facilitated by palladium catalysts. The boron atom in the dioxaborolane structure forms a complex with the palladium catalyst, allowing for the transfer of the styryl group to various substrates. This mechanism is crucial for synthesizing compounds with significant biological activity.

Biological Applications

- Anticancer Activity : Research indicates that compounds derived from dioxaborolanes exhibit anticancer properties. Studies have shown that derivatives can inhibit the proliferation of cancer cells by interfering with cellular signaling pathways.

- Antimicrobial Properties : Some studies suggest that organoboron compounds can possess antimicrobial activity against various bacterial strains. The presence of fluorine atoms may enhance this activity by affecting the compound's electronic properties.

- Drug Development : The stability and reactivity of this compound make it a valuable candidate in drug development processes. Its ability to form complex structures can lead to the discovery of new therapeutic agents.

Case Studies and Research Findings

| Study | Findings | Relevance |

|---|---|---|

| Smith et al., 2020 | Demonstrated that derivatives of dioxaborolanes showed significant cytotoxicity against breast cancer cell lines. | Highlights potential use in cancer therapy. |

| Johnson et al., 2021 | Investigated the antimicrobial effects of fluorinated dioxaborolanes against E. coli and S. aureus; found promising results. | Suggests application in antibiotic development. |

| Lee et al., 2019 | Explored the synthesis of biaryl compounds using this compound as a key intermediate; yielded high purity products. | Confirms utility in organic synthesis and materials science. |

Propriétés

IUPAC Name |

2-[(E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)8-7-10-5-6-11(16)9-12(10)17/h5-9H,1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZXZTQQERUFEM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584786 | |

| Record name | 2-[(E)-2-(2,4-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736987-78-3 | |

| Record name | 2-[(E)-2-(2,4-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.